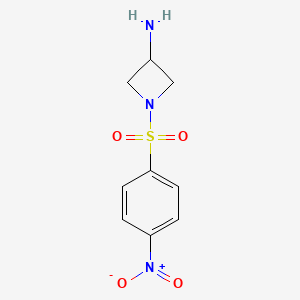

1-(4-Nitrobenzenesulfonyl)azetidin-3-amine

CAS No.: 1489201-83-3

Cat. No.: VC2700788

Molecular Formula: C9H11N3O4S

Molecular Weight: 257.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1489201-83-3 |

|---|---|

| Molecular Formula | C9H11N3O4S |

| Molecular Weight | 257.27 g/mol |

| IUPAC Name | 1-(4-nitrophenyl)sulfonylazetidin-3-amine |

| Standard InChI | InChI=1S/C9H11N3O4S/c10-7-5-11(6-7)17(15,16)9-3-1-8(2-4-9)12(13)14/h1-4,7H,5-6,10H2 |

| Standard InChI Key | HRWZQOYOIGCMIX-UHFFFAOYSA-N |

| SMILES | C1C(CN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N |

| Canonical SMILES | C1C(CN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N |

Introduction

Chemical Structure and Properties

1-(4-Nitrobenzenesulfonyl)azetidin-3-amine belongs to a class of nitrogen-containing heterocyclic compounds featuring a four-membered azetidine ring. This strained ring system, combined with the electron-withdrawing 4-nitrobenzenesulfonyl group and reactive amine functionality, creates a molecule with distinct chemical behavior and potential synthetic utility.

The compound consists of three key structural elements: a four-membered azetidine ring, a primary amine at the 3-position, and a 4-nitrobenzenesulfonyl group attached to the nitrogen of the azetidine. According to chemical registry data, it has the molecular formula C₉H₁₁N₃O₄S, a molecular weight of 257.27 g/mol, and is identified by CAS number 1489201-83-3 .

Table 1: Key Chemical Properties of 1-(4-Nitrobenzenesulfonyl)azetidin-3-amine

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁N₃O₄S |

| Molecular Weight | 257.27 g/mol |

| CAS Number | 1489201-83-3 |

| IUPAC Name | 1-[(4-nitrophenyl)sulfonyl]azetidin-3-amine |

| Structure Type | Sulfonamide derivative with heterocyclic amine |

| Physical Appearance | Likely a crystalline solid (based on similar compounds) |

The 4-nitrobenzenesulfonyl group (also known as nosyl) serves as both a protecting group for the azetidine nitrogen and an activating group that influences the electronic properties of the entire molecule. The primary amine at the 3-position provides a versatile site for further chemical elaboration through various transformations.

Electronic Properties

The electronic properties of 1-(4-Nitrobenzenesulfonyl)azetidin-3-amine are significantly influenced by the electron-withdrawing nitro group on the benzene ring, which enhances the electron-deficient character of the sulfonyl group. This creates a distinctly polarized molecule with different reactivity patterns compared to similar compounds bearing electron-donating substituents .

Synthesis Methods

Several approaches can be employed for the synthesis of 1-(4-Nitrobenzenesulfonyl)azetidin-3-amine, drawing from established methodologies in heterocyclic and sulfonamide chemistry.

Direct Sulfonylation of Azetidin-3-amine

One straightforward approach involves the reaction of azetidin-3-amine with 4-nitrobenzenesulfonyl chloride under basic conditions. This method typically employs a suitable base such as triethylamine or potassium carbonate in an aprotic solvent like dichloromethane or tetrahydrofuran .

The reaction proceeds via nucleophilic attack of the azetidine nitrogen on the sulfonyl chloride, followed by elimination of hydrogen chloride to form the sulfonamide linkage. The primary amine at the 3-position typically requires protection before this step to prevent competing sulfonylation.

Chemical Reactivity

The reactivity of 1-(4-Nitrobenzenesulfonyl)azetidin-3-amine is governed by its three functional groups: the strained azetidine ring, the primary amine, and the 4-nitrobenzenesulfonyl group.

Azetidine Ring Reactivity

The four-membered azetidine ring exhibits significant ring strain (approximately 24 kcal/mol), making it susceptible to ring-opening reactions under various conditions. In acidic environments, protonation can occur at the azetidine nitrogen, potentially leading to ring opening via nucleophilic attack . The electron-withdrawing nature of the 4-nitrobenzenesulfonyl group may further enhance this reactivity by making the azetidine nitrogen less basic and the ring more susceptible to nucleophilic attack.

Amine Functionalization

The primary amine at the 3-position represents a versatile handle for further functionalization through numerous transformations:

-

Acylation reactions to form amides

-

Reductive amination with carbonyls to form secondary amines

-

Nucleophilic substitution reactions with alkyl halides

-

Formation of carbamates, ureas, or thioureas

-

Conversion to diazonium salts and subsequent transformations

Nosyl Group Reactions

The 4-nitrobenzenesulfonyl (nosyl) group is known for its strong electron-withdrawing properties and its utility as a protecting group for amines. Research has demonstrated that N-nosyl carbamates exhibit significantly enhanced reactivity compared to N-tosyl carbamates in various transformations .

The nosyl group can be selectively cleaved under mild conditions using thiols (such as thiophenol or mercaptoethanol) in the presence of a base, providing a means of deprotection when this compound is used as an intermediate in synthesis.

Table 3: Key Reactive Sites and Potential Transformations

| Reactive Site | Potential Transformations | Reaction Conditions |

|---|---|---|

| Azetidine Ring | Ring opening, nucleophilic addition | Acids, nucleophiles, strained ring reactivity |

| Primary Amine | Acylation, alkylation, reductive amination | Various conditions depending on desired transformation |

| Nosyl Group | Deprotection, activation of adjacent functionalities | Thiols with base for deprotection |

Comparison with Structurally Related Compounds

Comparative analysis with structurally related compounds provides valuable insights into the unique properties of 1-(4-Nitrobenzenesulfonyl)azetidin-3-amine.

Comparison with 1-(4-Methoxybenzenesulfonyl)azetidin-3-amine

1-(4-Methoxybenzenesulfonyl)azetidin-3-amine differs only in the para substituent on the benzene ring, featuring a methoxy group instead of a nitro group. This seemingly minor structural difference results in significantly altered electronic properties, as the methoxy group is electron-donating while the nitro group is strongly electron-withdrawing .

The contrasting electronic effects lead to:

-

Different basicity of the azetidine nitrogen and primary amine

-

Altered reactivity in nucleophilic and electrophilic reactions

-

Different stability profiles under various conditions

-

Potentially distinct biological activity profiles

Comparison with 1-[(4-Nitrophenyl)sulfonyl]pyrrolidin-3-amine

1-[(4-Nitrophenyl)sulfonyl]pyrrolidin-3-amine represents a related structure with a five-membered pyrrolidine ring instead of the four-membered azetidine ring. This difference in ring size results in:

-

Reduced ring strain (approximately 6 kcal/mol for pyrrolidine vs. 24 kcal/mol for azetidine)

-

Different conformational flexibility and spatial arrangement

-

Altered reactivity toward ring-opening reactions

-

Different pharmacokinetic properties in biological systems

Table 4: Structural Comparison with Related Compounds

| Compound | Molecular Formula | Molecular Weight | Key Structural Difference | Effect on Properties |

|---|---|---|---|---|

| 1-(4-Nitrobenzenesulfonyl)azetidin-3-amine | C₉H₁₁N₃O₄S | 257.27 | Reference compound | Higher ring strain, strong electron-withdrawing group |

| 1-(4-Methoxybenzenesulfonyl)azetidin-3-amine | C₁₀H₁₄N₂O₃S | 242.30 | Methoxy instead of nitro group | Less electron-withdrawing, different electronic distribution |

| 1-[(4-Nitrophenyl)sulfonyl]pyrrolidin-3-amine | C₁₀H₁₃N₃O₄S | 271.30 | Pyrrolidine instead of azetidine ring | Lower ring strain, different conformational properties |

Current Research Directions and Future Perspectives

Research involving azetidine derivatives, including 1-(4-Nitrobenzenesulfonyl)azetidin-3-amine, continues to evolve across multiple scientific disciplines. Several promising research directions have emerged in recent years.

Expanding Synthetic Methodologies

Recent advances in synthetic chemistry have focused on developing more efficient methods for the construction and functionalization of azetidine rings. Wang and Duncton's work on a single-step synthesis of azetidine-3-amines represents a significant advancement in this area, potentially applicable to the synthesis of 1-(4-Nitrobenzenesulfonyl)azetidin-3-amine and related compounds .

Biological Activity Exploration

The biological activity of azetidine-containing compounds continues to be an active area of research. The unique conformational properties of the azetidine ring, combined with the electronic effects of the 4-nitrobenzenesulfonyl group, create molecules with potentially novel interaction patterns with biological targets.

Catalyst Development

Compounds containing sulfonamide groups have found applications in catalyst development, particularly in asymmetric synthesis. The strong electron-withdrawing nature of the 4-nitrobenzenesulfonyl group could be leveraged in the design of new catalytic systems for various transformations.

Material Science Applications

The unique structural and electronic properties of compounds like 1-(4-Nitrobenzenesulfonyl)azetidin-3-amine may also find applications in material science, particularly in the development of specialized polymers, sensors, or electronic materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume